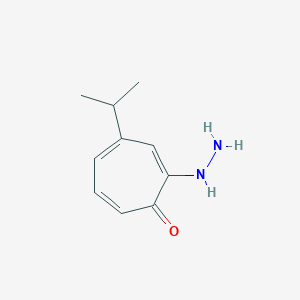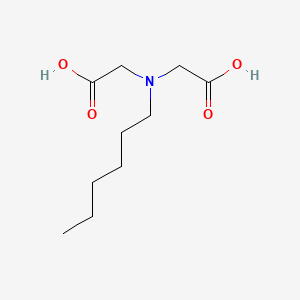![molecular formula C22H14N6 B14628291 2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile CAS No. 56520-93-5](/img/structure/B14628291.png)
2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile typically involves the condensation of indole derivatives with butenedinitrile under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole moieties can undergo electrophilic substitution reactions, particularly at the C3 position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-indole-2,3-dione 3-phenylhydrazones
- 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones
Uniqueness
2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is unique due to its dual indole structure connected by a butenedinitrile linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in different scientific and industrial fields.
Propriétés
Numéro CAS |
56520-93-5 |
|---|---|
Formule moléculaire |
C22H14N6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2,3-bis(1H-indol-3-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C22H14N6/c23-9-21(27-13-15-11-25-19-7-3-1-5-17(15)19)22(10-24)28-14-16-12-26-20-8-4-2-6-18(16)20/h1-8,11-14,25-26H |
Clé InChI |
NANMQMDSXOSZDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NC(=C(C#N)N=CC3=CNC4=CC=CC=C43)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


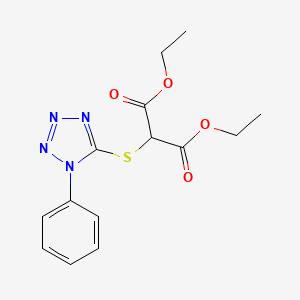
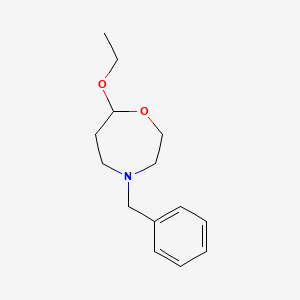

![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
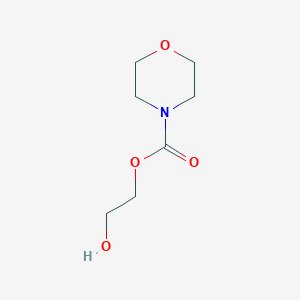
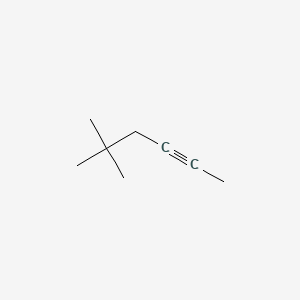
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)
